molecular formula C17H31NSn B055037 4-(Tributylstannyl)pyridine CAS No. 124252-41-1

4-(Tributylstannyl)pyridine

Cat. No.: B055037
CAS No.: 124252-41-1
M. Wt: 368.1 g/mol
InChI Key: UNEPXPMBVGDXGH-UHFFFAOYSA-N
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Description

4-(Tributylstannyl)pyridine is an organotin compound with the molecular formula C17H31NSn. It is a derivative of pyridine where a tributylstannyl group is attached to the fourth position of the pyridine ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(Tributylstannyl)pyridine can be synthesized through various methods. One common method involves the reaction of pyridine with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and other side reactions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process requires precise control of temperature and pressure to ensure high yield and purity. The product is usually purified through distillation or recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions: 4-(Tributylstannyl)pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophile used. For example, in a Stille coupling reaction, the product is typically a biaryl compound .

Comparison with Similar Compounds

  • 2-(Tributylstannyl)pyridine
  • 3-Chloro-4-(tributylstannyl)pyridine
  • 2-Chloro-4-(tributylstannyl)pyridine
  • 4-Chloro-2-(tributylstannyl)pyridine
  • 4-Chloro-3-(tributylstannyl)pyridine
  • 2-Methoxy-4-(tributylstannyl)pyridine
  • 2-Methyl-4-(tributylstannyl)pyridine

Uniqueness: 4-(Tributylstannyl)pyridine is unique due to its specific substitution pattern, which makes it particularly useful in certain cross-coupling reactions. Its tributylstannyl group provides stability and reactivity that are advantageous in synthetic applications .

Properties

IUPAC Name

tributyl(pyridin-4-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N.3C4H9.Sn/c1-2-4-6-5-3-1;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEPXPMBVGDXGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60371985
Record name 4-(Tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124252-41-1
Record name 4-(Tributylstannyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60371985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Tri-n-butylstannyl)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a suspension of 4-bromopyridine hydrochloride (1.5 g) in Et2O (20 mL) at -78° C. was added n-BuLi (6.2 mL of a 2.5M solution). After 30 min. the mixture was warmed to -30° C., tributyltin chloride (2.1 mL) was added and the mixture warmed to 0° C. Saturated NH4Cl was added and extracted with Et2O. The organics were washed with H2O, brine, dried (MgSO4) and concentrated. Chromatography (silica gel; EtOAc/hexane (15:85)) provided the title compound as an oil.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
tributyltin chloride
Quantity
2.1 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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